mirabegron n-carbamoylglucuronide chemical structure and properties
mirabegron n-carbamoylglucuronide chemical structure and properties
An In-Depth Technical Guide on Mirabegron N-Carbamoylglucuronide (M13)
Executive Summary
Mirabegron is a first-in-class, potent, and selective β3 -adrenergic receptor agonist widely prescribed for the management of overactive bladder (OAB)[1]. Following oral administration, mirabegron undergoes extensive hepatic and intestinal metabolism via multiple pathways, including amide hydrolysis, oxidation, and glucuronidation[1],[2]. Among its diverse metabolic profile, the formation of phase II glucuronide conjugates represents a significant clearance mechanism[2],. One of the most structurally intriguing and analytically critical metabolites is Mirabegron N-carbamoylglucuronide , designated in pharmacokinetic literature as the M13 metabolite [3],[4].
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, the unique biochemical causality of its formation, and the rigorous analytical methodologies required to isolate and quantify this labile metabolite without inducing artifactual degradation.
Physicochemical and Structural Profiling
Mirabegron N-carbamoylglucuronide (M13) is a pharmacologically inactive phase II metabolite[2]. Unlike standard N-glucuronides (such as the M14 metabolite)[5], M13 incorporates a unique carbamoyl linker between the secondary amine of the mirabegron parent structure and the glucuronic acid moiety[4].
To facilitate targeted LC-MS/MS method development and structural identification, the core quantitative and structural parameters are summarized below.
Table 1: Physicochemical Properties of Mirabegron N-Carbamoylglucuronide
| Property | Value / Description |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[4] |
| CAS Registry Number | 1365244-67-2[4],[6] |
| Molecular Formula | C28H32N4O10S[4],[6] |
| Molecular Weight | 616.64 g/mol [4],[6] |
| Exact Mass | 616.1839 Da[4] |
| Metabolite Designation | M13[4] |
Mechanistic Biochemistry: The N-Carbamoylglucuronidation Pathway
The biosynthesis of N-carbamoylglucuronides is a highly specialized metabolic pathway observed primarily in xenobiotics containing secondary aliphatic amines[7],[8]. The formation of the M13 metabolite is not a direct conjugation but rather a sequential, two-step biochemical cascade driven by the local microenvironment of the hepatocyte.
-
Carboxylation (CO2 Trapping): The secondary amine in mirabegron's ethanolamine chain acts as a nucleophile, attacking endogenous carbon dioxide (CO2) present in equilibrium with the physiological bicarbonate buffer system[7],[9]. This reversible reaction forms a transient, highly unstable carbamic acid intermediate[7].
-
Glucuronidation (Enzymatic Trapping): Before the carbamic acid can spontaneously decarboxylate, it is rapidly trapped and conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[7],[9]. In vitro phenotyping studies on similar secondary amines have demonstrated that enzymes such as UGT1A3, UGT2B7, and UGT2B15 are highly efficient at catalyzing this specific carbamoyl-trapping reaction, utilizing UDP-glucuronic acid as the co-substrate[10],[7],[9].
Biosynthesis of Mirabegron N-carbamoylglucuronide via CO2 trapping and UGT catalysis.
Analytical Methodology: Isolation and Quantification
Quantifying M13 in human plasma and urine requires stringent pre-analytical controls. The carbamoyl linkage is inherently labile; if exposed to harsh acidic environments, it undergoes rapid decarboxylative degradation, reverting to the parent mirabegron[7]. This artificially inflates parent drug concentrations and destroys the metabolite profile.
To prevent this, the following LC-MS/MS protocol is designed as a self-validating system to ensure isotopic fidelity and structural preservation.
Step-by-Step Self-Validating Protocol
-
Step 1: Matrix Stabilization & Aliquoting
-
Action: Aliquot biological matrix (plasma/urine) into pre-chilled tubes maintained at 4°C. Ensure the matrix pH is buffered to ~7.4.
-
Causality: Maintaining a low temperature and neutral pH prevents the spontaneous hydrolysis of the N-carbamoylglucuronide bond. Acidic modifiers must be strictly avoided at this stage.
-
-
Step 2: Internal Standard (IS) Spiking
-
Action: Spike samples with a stable isotope-labeled internal standard (SIL-IS), such as M13-d5, immediately upon thawing.
-
Causality: Adding the SIL-IS prior to any extraction step creates a self-validating loop. Because the SIL-IS shares the exact physicochemical lability of the target analyte, any degradation or matrix suppression that occurs downstream will affect both equally, allowing the final ratio to perfectly correct for extraction losses.
-
-
Step 3: Solid Phase Extraction (SPE)
-
Action: Load the sample onto a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge pre-conditioned with methanol and water. Wash with 5% methanol in water (neutral pH). Elute with 100% methanol.
-
Causality: HLB polymeric sorbents effectively capture both the highly polar M13 glucuronide and the lipophilic parent drug without requiring the acidic modifiers (like 0.1% formic acid) typically used to retain acidic metabolites. This preserves the carbamoyl linkage.
-
-
Step 4: UHPLC Separation & MS/MS Detection
-
Action: Reconstitute the eluate in a mobile phase consisting of 10 mM Ammonium Acetate (pH 6.8) and Acetonitrile. Analyze via Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM) for the M13 transition ( m/z 617.2 → specific product ion).
-
Causality: Using a buffered, near-neutral mobile phase during chromatography prevents on-column degradation of M13, maintaining sharp peak shapes and preventing artifactual mirabegron peaks from co-eluting.
-
Self-validating LC-MS/MS workflow for the isolation and quantification of the labile M13 metabolite.
Pharmacokinetic Significance
In human mass balance studies utilizing [14C]mirabegron, unchanged parent drug accounts for the majority of circulating radioactivity[11]. However, phase II glucuronides, specifically M13 and the direct N-glucuronide (M14), represent major circulating metabolites, accounting for approximately 11% to 16% of total exposure[2],.
While M13 is pharmacologically inactive and does not contribute to the β3 -adrenergic agonism or the therapeutic efficacy of the drug[1],[2], its formation is a critical detoxification and clearance pathway. The addition of the bulky, highly polar glucuronic acid moiety drastically increases the water solubility of the molecule, facilitating rapid renal elimination[11]. Understanding the M13 pathway is essential for drug development professionals, as variations in UGT enzyme expression (polymorphisms) or co-administration with UGT inhibitors could theoretically alter the clearance rate of mirabegron, necessitating rigorous pharmacokinetic monitoring.
References
-
Mirabegron - StatPearls - NCBI Bookshelf National Institutes of Health (NIH) URL:[Link]
-
Product Information for mirabegron Therapeutic Goods Administration (TGA) URL:[Link]
-
MYRBETRIQ (mirabegron) Prescribing Information Astellas Pharma US URL: [Link]
-
Mirabegron N-carbamoylglucuronide | CID 91810674 PubChem - National Institutes of Health (NIH) URL:[Link]
-
Absorption, Metabolism and Excretion of [14C]Mirabegron (YM178), a Potent and Selective β3-Adrenoceptor Agonist, after Oral Administration to Healthy Male Volunteers ResearchGate (Drug Metabolism and Disposition) URL:[Link]
-
Identification of a Novel N-Carbamoyl Glucuronide: In Vitro, In Vivo, and Mechanistic Studies ResearchGate URL:[Link]
-
Identification of Human UDP-Glucuronosyltransferases Involved in N-Carbamoyl Glucuronidation ResearchGate URL:[Link]
Sources
- 1. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. MIRABEGRON N-CARBAMOYLGLUCURONIDE [drugs.ncats.io]
- 4. Mirabegron N-carbamoylglucuronide | C28H32N4O10S | CID 91810674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mirabegron N-glucuronide | C27H32N4O8S | CID 91810675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. YM-538859 - CAS号 1365244-67-2 - 摩熵化学 [molaid.com]
- 11. researchgate.net [researchgate.net]
